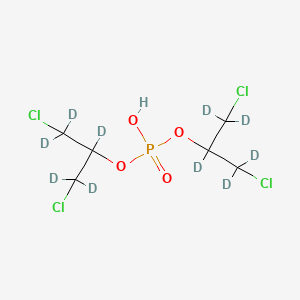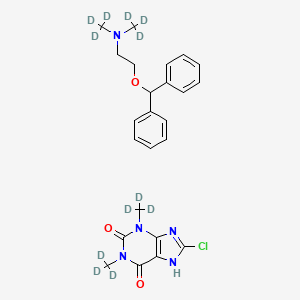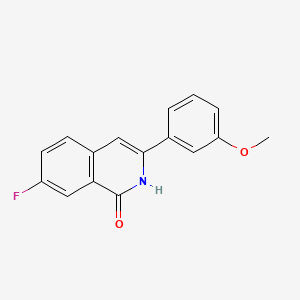
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organophosphate compound that is often used as a flame retardant. It is a deuterated form of Bis(1,3-dichloro-2-propyl) Phosphate, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is known for its stability and effectiveness in reducing flammability in various materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves the reaction of 1,3-dichloro-2-propanol-d7 with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphoric acid derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of less oxidized products.
Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups, often resulting in the formation of new organophosphate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out at low temperatures to prevent side reactions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
Oxidation: The major products include phosphoric acid derivatives and other oxidized organophosphate compounds.
Reduction: The major products include less oxidized organophosphate compounds.
Substitution: The major products include new organophosphate compounds with different substituents.
科学的研究の応用
Bis(1,3-dichloro-2-propyl) Phosphate-d10 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of organophosphate compounds.
Biology: It is used in studies to understand the metabolism and toxicity of organophosphate flame retardants in biological systems.
Medicine: It is used in research to develop new flame retardant materials for medical devices and equipment.
Industry: It is used in the production of flame retardant materials for various industrial applications, including textiles, plastics, and electronics.
作用機序
The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its ability to interfere with the combustion process. It acts by releasing phosphoric acid derivatives when exposed to heat, which then form a protective layer on the material’s surface, preventing further combustion. The molecular targets include the reactive sites in the material that are prone to oxidation and combustion.
類似化合物との比較
Similar Compounds
Tris(1,3-dichloro-2-propyl) Phosphate: Another organophosphate flame retardant with similar properties but different molecular structure.
Triphenyl Phosphate: A widely used flame retardant with different chemical properties and applications.
Bis(2-chloroethyl) Phosphate: Another organophosphate compound with similar flame retardant properties.
Uniqueness
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is unique due to its deuterated form, which provides enhanced stability and allows for its use as a reference standard in analytical studies. Its effectiveness as a flame retardant and its ability to form a protective layer during combustion make it a valuable compound in various applications.
特性
分子式 |
C6H11Cl4O4P |
|---|---|
分子量 |
330.0 g/mol |
IUPAC名 |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChIキー |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
正規SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)






![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



